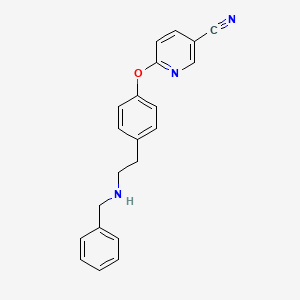
6-(4-(2-(Benzylamino)ethyl)phenoxy)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-(2-(benzylamino)ethyl)phenoxy)nicotinonitrile is a complex organic compound known for its diverse applications in scientific research It is characterized by its unique structure, which includes a benzylamino group, a phenoxy group, and a nicotinonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(2-(benzylamino)ethyl)phenoxy)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-(2-(benzylamino)ethyl)phenol with nicotinonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques, such as high-performance liquid chromatography (HPLC), are employed to monitor the reaction progress and purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-(4-(2-(benzylamino)ethyl)phenoxy)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylamino or phenoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
6-(4-(2-(benzylamino)ethyl)phenoxy)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with specific receptors and enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an antagonist at certain receptors.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(4-(2-(benzylamino)ethyl)phenoxy)nicotinonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it has been shown to act as an antagonist at the human delta opioid receptor, inhibiting the receptor’s activity and modulating various physiological responses . The compound’s structure allows it to bind to the receptor’s active site, blocking the binding of endogenous ligands and preventing signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-(2-(benzylamino)ethyl)phenoxy)nicotinamide
- 6-(4-(2-(benzylamino)ethyl)phenoxy)-2-methyl-nicotinonitrile
- 6-{4-[2-(4-phenoxy-benzylamino)-ethyl]-phenoxy}-nicotinamide
Uniqueness
6-(4-(2-(benzylamino)ethyl)phenoxy)nicotinonitrile stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to interact with various molecular targets makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C21H19N3O |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
6-[4-[2-(benzylamino)ethyl]phenoxy]pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H19N3O/c22-14-19-8-11-21(24-16-19)25-20-9-6-17(7-10-20)12-13-23-15-18-4-2-1-3-5-18/h1-11,16,23H,12-13,15H2 |
InChI Key |
LGMZXAZJPCBJEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC2=CC=C(C=C2)OC3=NC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


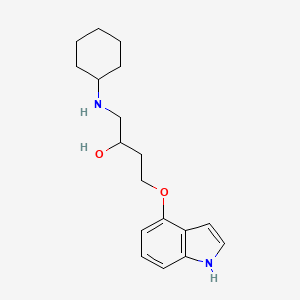

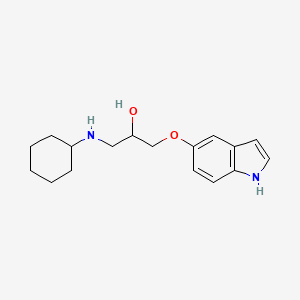
![9-[2-(4-chlorophenoxy)ethyl]-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B10794391.png)
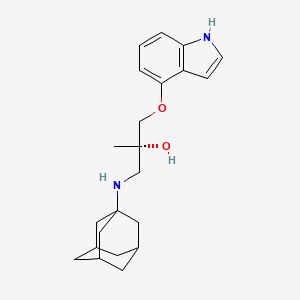


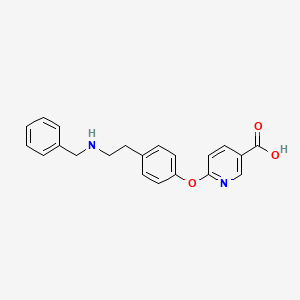
![2-[4-(2-Benzylaminoethyl)phenoxy]nicotinamide](/img/structure/B10794433.png)
![6-Benzyl-2-methoxy-8-phenethyl-6,8-diaza-bicyclo[3.2.2]nonane](/img/structure/B10794438.png)
![6-Benzyl-2-(benzyloxy)-8-phenethyl-6,8-diaza-bicyclo[3.2.2]nonane](/img/structure/B10794448.png)
![6-Benzyl-2-(benzyloxy)-8-butyl-6,8-diaza-bicyclo[3.2.2]nonane](/img/structure/B10794454.png)

![3-Methyl-2-((R)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-yl)-phenol](/img/structure/B10794464.png)
